molecular formula C11H15ClO B15380899 1-Chloro-2-isopropoxy-3,5-dimethylbenzene

1-Chloro-2-isopropoxy-3,5-dimethylbenzene

Cat. No.: B15380899
M. Wt: 198.69 g/mol
InChI Key: YJPCVCNVQDZLBJ-UHFFFAOYSA-N
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Description

1-Chloro-2-isopropoxy-3,5-dimethylbenzene is a substituted aromatic compound featuring a benzene ring with four distinct substituents: a chlorine atom at position 1, an isopropoxy group (-OCH(CH₃)₂) at position 2, and methyl groups (-CH₃) at positions 3 and 4. Its molecular formula is C₁₁H₁₅ClO, with a molecular weight of 199.45 g/mol. The compound’s structure imparts unique physicochemical properties, including moderate solubility in polar organic solvents and reactivity influenced by electron-donating substituents (methyl and isopropoxy groups) and the chlorine leaving group. It is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where steric and electronic effects dictate its functional roles .

Properties

Molecular Formula

C11H15ClO

Molecular Weight

198.69 g/mol

IUPAC Name

1-chloro-3,5-dimethyl-2-propan-2-yloxybenzene

InChI

InChI=1S/C11H15ClO/c1-7(2)13-11-9(4)5-8(3)6-10(11)12/h5-7H,1-4H3

InChI Key

YJPCVCNVQDZLBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)OC(C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 1-chloro-2-isopropoxy-3,5-dimethylbenzene with structurally related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
This compound C₁₁H₁₅ClO 199.45 Cl, -OCH(CH₃)₂, 2×CH₃ Moderate solubility in dioxane; electron-donating substituents activate ring
1-Bromo-2-chloro-3,5-dimethylbenzene C₈H₈BrCl 219.51 Br, Cl, 2×CH₃ High density; bromine enhances reactivity in nucleophilic substitutions
1-Chloro-2,4-dimethoxy-3,5-dinitrobenzene C₈H₆ClN₂O₆ 276.60 Cl, 2×OCH₃, 2×NO₂ Low solubility in organic solvents; nitro groups deactivate ring

Key Observations:

  • Molecular Weight and Substituent Effects : The bromo-chloro analog (219.51 g/mol) is heavier due to bromine’s atomic mass, whereas the nitro-methoxy derivative’s weight reflects electron-withdrawing nitro groups.
  • Solubility : The isopropoxy group in the target compound enhances solubility in organic solvents like dioxane compared to nitro-substituted analogs, which are less soluble due to polar nitro groups .
  • Reactivity :
    • The bromo-chloro compound undergoes nucleophilic substitution (e.g., Suzuki coupling) more readily than the chloro-isopropoxy derivative due to bromine’s superior leaving-group ability .
    • Nitro groups in 1-chloro-2,4-dimethoxy-3,5-dinitrobenzene deactivate the ring, making it resistant to electrophilic substitution, whereas methyl and isopropoxy groups in the target compound activate the ring for such reactions.

Reaction Performance in Solvent Systems

Evidence from PEG/dioxane/water solvent systems (Blasucci et al., 2010) highlights the role of phase separation in product isolation . For example:

  • Ether Synthesis (Scheme 5) : The PEG/dioxane/H₂O system improves conversion rates for reactions involving bromo-dimethylbenzene derivatives. While direct data for the chloro-isopropoxy compound is unavailable, its isopropoxy group likely enhances miscibility in dioxane-rich phases, facilitating efficient catalyst recycling.
  • Steric Effects : The bulkier isopropoxy group in the target compound may slow reaction kinetics compared to smaller substituents (e.g., methoxy), but this can improve selectivity in certain transformations.

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